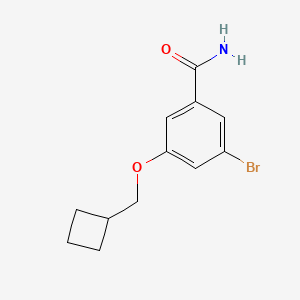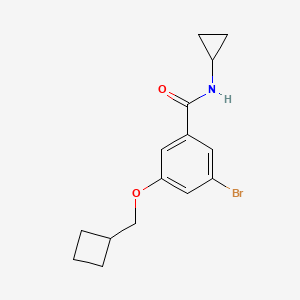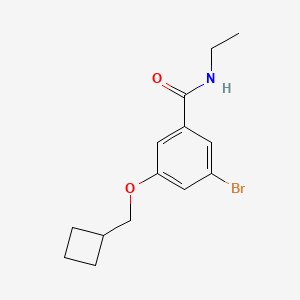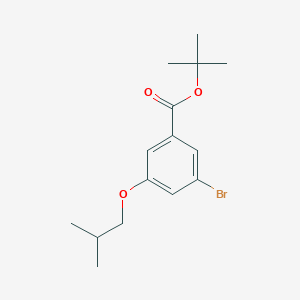
tert-Butyl 3-bromo-5-isobutoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-bromo-5-isobutoxybenzoate: is an organic compound with the molecular formula C14H19BrO3. It is a derivative of benzoic acid, featuring a tert-butyl ester group, a bromine atom, and an isobutoxy substituent on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-bromo-5-isobutoxybenzoate typically involves the esterification of 3-bromo-5-isobutoxybenzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in tert-Butyl 3-bromo-5-isobutoxybenzoate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and tert-butyl alcohol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Ester Hydrolysis: Acidic hydrolysis uses hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, resulting in compounds such as 3-azido-5-isobutoxybenzoate or 3-thio-5-isobutoxybenzoate.
Ester Hydrolysis: The major products are 3-bromo-5-isobutoxybenzoic acid and tert-butyl alcohol.
Scientific Research Applications
Chemistry: tert-Butyl 3-bromo-5-isobutoxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology and Medicine: In biological research, this compound can be used to study enzyme interactions and receptor binding due to its unique structural features. It may also be explored for its potential therapeutic properties, although specific applications in medicine are still under investigation.
Industry: In the industrial sector, this compound is utilized in the production of polymers and advanced materials. Its reactivity makes it a valuable component in the synthesis of functionalized polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 3-bromo-5-isobutoxybenzoate involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds with nucleophiles. The ester group can undergo hydrolysis, leading to the release of tert-butyl alcohol and the formation of carboxylic acids. The specific molecular targets and pathways depend on the context of its use, such as in enzyme inhibition or receptor binding studies.
Comparison with Similar Compounds
tert-Butyl bromoacetate: Another tert-butyl ester with a bromine substituent, used in similar nucleophilic substitution reactions.
tert-Butyl 2-bromoacetate: Similar in structure but with the bromine atom positioned differently, affecting its reactivity.
tert-Butyl 3-bromobenzoate: Lacks the isobutoxy group, making it less sterically hindered and more reactive in certain reactions.
Uniqueness: tert-Butyl 3-bromo-5-isobutoxybenzoate is unique due to the presence of both the isobutoxy group and the bromine atom on the benzene ring. This combination of substituents provides distinct steric and electronic properties, influencing its reactivity and making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl 3-bromo-5-(2-methylpropoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrO3/c1-10(2)9-18-13-7-11(6-12(16)8-13)14(17)19-15(3,4)5/h6-8,10H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGOETHHEWQJNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=CC(=C1)C(=O)OC(C)(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
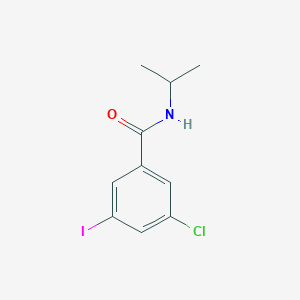
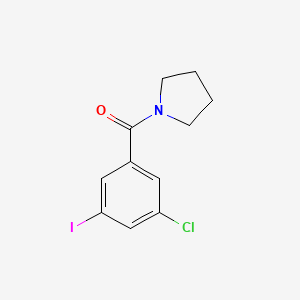
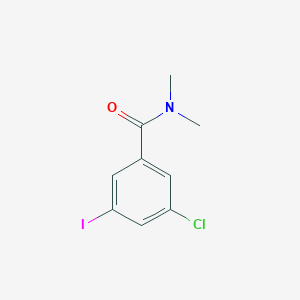
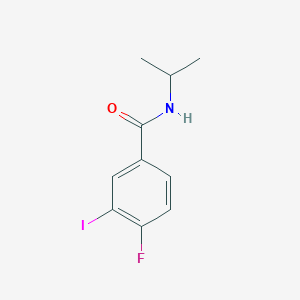
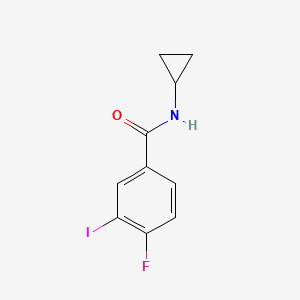
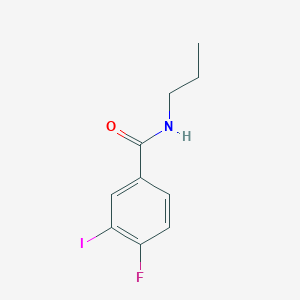
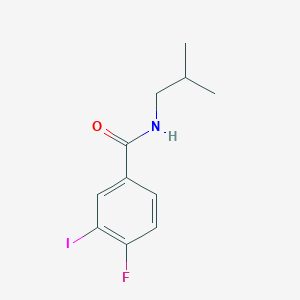
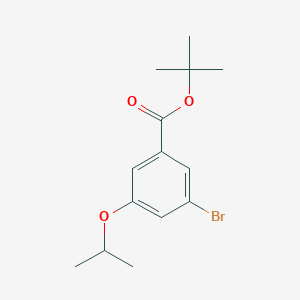

![Methyl 3-bromo-5-[(3R)-tetrahydrofuran-3-yloxy]benzoate](/img/structure/B8159048.png)

